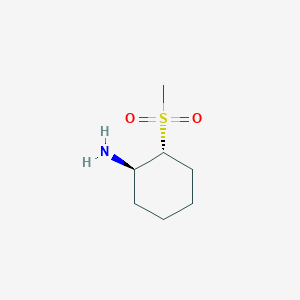

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine

Description

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine (CAS: 131946-92-4) is a chiral cyclohexylamine derivative with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. Its molecular formula is C₇H₁₅NO₂S, and it has a molecular weight of 177.26 g/mol . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

(1R,2R)-2-methylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |

InChI Key |

MBOUYTIVZNSOKX-RNFRBKRXSA-N |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCCC[C@H]1N |

Canonical SMILES |

CS(=O)(=O)C1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Reaction of Cyclohexane-1,2-diamine with Methanesulfonyl Chloride

One common method involves the reaction of cyclohexane-1,2-diamine with methanesulfonyl chloride in the presence of a base like triethylamine . This reaction selectively introduces a methanesulfonyl group onto one of the amine groups while protecting the other. However, achieving the desired (1R,2R) configuration requires careful control of reaction conditions and possibly additional steps to resolve any racemic mixtures formed.

Asymmetric Synthesis

Asymmetric synthesis techniques can be employed to directly produce the (1R,2R) isomer. This might involve using chiral catalysts or auxiliaries that favor the formation of the desired stereoisomer over its (1S,2S) counterpart.

Key Reagents and Conditions

| Reagent/Condition | Role in Synthesis |

|---|---|

| Cyclohexane-1,2-diamine | Starting material |

| Methanesulfonyl chloride | Introduces methanesulfonyl group |

| Triethylamine | Base to facilitate reaction |

| Chiral catalysts/auxiliaries | Optional for asymmetric synthesis |

Challenges and Considerations

- Stereochemical Control : Maintaining the correct stereochemistry is crucial. Techniques such as chiral chromatography or crystallization may be necessary to resolve any racemic mixtures.

- Selectivity : Ensuring that only one amine group reacts with methanesulfonyl chloride can be challenging and may require protective groups or selective reaction conditions.

- Yield and Purity : Maximizing yield and purity is essential for practical applications. This may involve optimizing reaction conditions and purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing moiety, enabling nucleophilic substitution reactions.

Key Reactions:

Mechanistic Insights:

-

The reaction proceeds via an SN2 mechanism due to the steric hindrance of the cyclohexane ring, favoring backside attack at the sulfonyl-bearing carbon.

-

Kinetic studies show a second-order dependence on hydroxide ion concentration in hydrolysis.

Amine Alkylation/Acylation

The primary amine undergoes alkylation or acylation, though steric effects from the cyclohexane ring moderate reactivity.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Exhaustive Methylation | Excess CH₃I, K₂CO₃, CH₃CN, reflux | Quaternary ammonium salt (after 3–4 steps) | 5 |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl derivative |

Notable Observations:

-

Alkylation yields diminish beyond tertiary amines due to steric hindrance from the cyclohexane scaffold5.

-

Acylation proceeds efficiently under mild conditions, with >85% yield reported for acetyl derivatives.

Elimination Reactions

Thermal or base-induced elimination generates cyclohexene derivatives.

Key Reaction:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hofmann Elimination | Ag₂O, H₂O, 100–120°C | (1R,2R)-Cyclohexene + CH₃SO₃⁻ + NH₃ |

Mechanism:

-

Quaternary ammonium salt formation precedes β-hydrogen elimination, producing a conjugated alkene .

-

Stereochemical retention at C1 and C2 is observed due to the rigid cyclohexane chair conformation.

Acid-Base Reactivity

The amine participates in protonation/deprotonation equilibria, influencing solubility and reactivity.

Key Data:

Reduction Pathways

While sulfonamides are generally resistant to reduction, specialized conditions yield unique products.

Key Reaction:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C→RT | (1R,2R)-2-Methylcyclohexan-1-amine + SO₂ |

Notes:

-

The sulfonyl group is reduced to a thioether intermediate, which further decomposes to SO₂.

-

Over-reduction of the cyclohexane ring is avoided under controlled conditions.

Catalytic and Biological Interactions

The compound serves as a chiral auxiliary or catalyst in asymmetric synthesis:

Applications:

Scientific Research Applications

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron Effects : The methanesulfonyl group in the target compound lowers amine basicity compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .

- Polarity and Solubility : The sulfonyl group increases polarity, likely enhancing aqueous solubility relative to the methoxy and methyl analogs. However, this may reduce membrane permeability compared to lipophilic analogs like (1S,2S)-2-Methylcyclohexan-1-amine .

Hazard and Handling Comparisons

- Salt Forms : Compounds like (1R,2S)-2-phenylcyclohexan-1-amine hydrochloride (CAS: 19988-39-7) exist as hydrochloride salts, improving stability and solubility but requiring distinct storage conditions . The target compound’s free amine form may necessitate inert atmosphere handling.

- Reactivity : The absence of hazards in (1S,2S)-2-Methylcyclohexan-1-amine underscores the sulfonyl group’s role in enhancing reactivity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.